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Get Quote

Core Chemical Properties and Reactivity

Prop-2-enamide is characterized by a vinyl group directly attached to an amide nitrogen, creating an

electron-deficient double bond that is highly susceptible to Michael addition reactions [1].

Property

Description / Value

Systematic Name

Common Name

Chemical Formula

Molar Mass

Physical Form

Solubility

Key Structural
Feature

Primary Reactivity

Prop-2-enamide [1]

Acrylamide [1]

CsHsNO [1]

71.079 g-mol~1[1]

White, odorless, crystalline solid [1]

Highly soluble in water (390 g/L at 25 °C) and organic solvents [1]

Vinyl group (CH2=CH-) conjugated with a carbonyl (C=0)

Electrophilic; undergoes Michael addition with nucleophiles (e.g., thiols) [2]
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Property Description / Value

Role in Drugs Acts as a Michael acceptor to form irreversible covalent bonds with cysteine
thiols in enzyme active sites [2].

Role in Drug Discovery and Toxicity

The acrylamide group serves as a key warhead in targeted covalent inhibitors, but its inherent reactivity also

necessitates careful assessment of toxicity.

¢ Mechanism in Covalent Inhibition: In drugs like Spebrutinib (a Bruton's tyrosine kinase inhibitor),
the acrylamide warhead is designed to covalently bind to a specific cysteine residue (Cys481) in the
enzyme's active site. This irreversible binding leads to prolonged suppression of the target protein,

offering potential therapeutic advantages for treating B-cell malignancies [2].

¢ Metabolism and Toxicity Concerns: The same reactivity that makes acrylamide a useful warhead is
also a source of its toxicity. Acrylamide is metabolized in the body to glycidamide, a genotoxic
compound that can damage DNA [1] [2]. It is classified as a probable human carcinogen and
exposure is also linked to peripheral neuropathy and adverse effects on male reproduction [1].
Computational toxicology screening often flags the acrylamide group as a structural alert [2].

Experimental Analysis of Reactive Intermediates

Identifying and characterizing reactive intermediates is crucial for understanding the metabolic fate and
potential toxicity of acrylamide-containing compounds. The following workflow outlines a standard protocol

using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with trapping agents [2].
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Diagram 1: Experimental workflow for identifying reactive metabolites formed from acrylamide-containing

drugs.

Detailed Protocol [2]:
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¢ In Vitro Incubation: Incubate the drug candidate (e.g., 5 uM) with Rat Liver Microsomes (RLM, 1
mg/mL protein concentration) in a suitable buffer (e.g., 50 mM phosphate buffer with MgCl2).
e Trapping Reactive Intermediates: Include nucleophilic trapping agents in the incubation mixture:
o Glutathione (GSH): Traps reactive, electrophilic intermediates like iminoquinone.
o Potassium Cyanide (KCN): Traps reactive iminium ions.
o Methoxylamine: Traps reactive aldehyde intermediates.
e LC-MS/MS Analysis:
o Chromatography: Use a C18 column (e.g., 150 x 4.6 mm, 3.5 pm) with a gradient elution of
0.1% formic acid in water and acetonitrile over 55 minutes.
o Mass Spectrometry: Perform analysis with an electrospray ionization (ESI) source in positive
ion mode. Use data-dependent scanning to identify and characterize metabolites and adducts
based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Metabolic Pathways and Structural Alerts

Acrylamide-containing drugs can undergo complex metabolic transformations, leading to various reactive

species. The diagram below maps out these potential pathways based on in vitro studies [2].
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Diagram 2: Key metabolic pathways and reactive intermediates of the prop-2-enamide functional group.

Safety and Handling in Research
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Given its toxicity profile, strict safety protocols are mandatory when handling acrylamide or compounds

containing the prop-2-enamide group in a laboratory setting [1].

e Occupational Exposure Limits:
o Permissible Exposure Limit (PEL): 0.3 mg/m3 (8-hour time-weighted average, skin exposure)

[1].

o Recommended Exposure Limit (REL): 0.03 mg/m?3 (as a carcinogen, skin exposure) [1].

o Key Safety Measures:

o Skin Protection: Wear appropriate gloves and protective clothing, as acrylamide can be
absorbed through the skin [1].

o Engineering Controls: Use fume hoods to maintain airborne concentrations below exposure
limits.

o Hazard Classification: Acrylamide is classified as an extremely hazardous substance with
strict reporting requirements in the United States [1].

The prop-2-enamide functional group is a powerful tool in drug design that demands a balanced approach,
leveraging its covalent binding mechanism while rigorously managing its inherent toxicity risks through

careful molecular design and thorough safety assessment.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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